6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine
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Overview
Description
6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines. One common method is the Buchwald–Hartwig-type reaction, which uses a palladium catalyst (Pd(OAc)₂) and Xantphos as a ligand . The starting material, 6-bromoquinazolinone, can be prepared through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald–Hartwig-type reactions for C-N bond formation.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
Substituted Quinazolinones: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action for 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is not well-documented. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects. For example, some quinazoline derivatives act as inhibitors of tubulin polymerization or as apoptosis inducers .
Comparison with Similar Compounds
Similar Compounds
6-aminoquinazolinones: These compounds have similar structures and are also studied for their anticancer activities.
6-sulfanylquinazolinones: Another class of quinazoline derivatives with potential biological activities.
Uniqueness
6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives .
Properties
IUPAC Name |
6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-2-21-15-6-4-3-5-14(15)20-16-12-9-11(17)7-8-13(12)18-10-19-16/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSZPJZTQLOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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